Cas no 5861-24-5 (2,2-Dimethoxyacetonitrile)

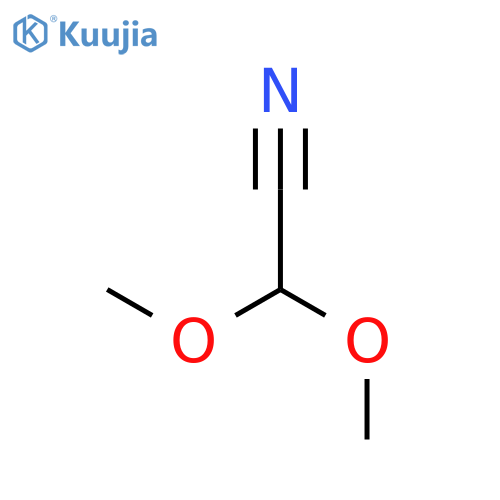

2,2-Dimethoxyacetonitrile structure

商品名:2,2-Dimethoxyacetonitrile

2,2-Dimethoxyacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethoxyacetonitrile

- 5861-24-5

- Acetonitrile, dimethoxy-

- AKOS022174095

- Z1255464222

- DTXSID80458227

- EN300-99283

- SCHEMBL3579282

-

- MDL: MFCD17215902

- インチ: InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3

- InChIKey: GSWMRKGWNADDJL-UHFFFAOYSA-N

- ほほえんだ: COC(C#N)OC

計算された属性

- せいみつぶんしりょう: 101.04771

- どういたいしつりょう: 101.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 78.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 73.7±10.6 °C

- PSA: 42.25

2,2-Dimethoxyacetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2,2-Dimethoxyacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-99283-0.05g |

2,2-dimethoxyacetonitrile |

5861-24-5 | 95.0% | 0.05g |

$97.0 | 2025-03-21 | |

| Enamine | EN300-99283-5g |

2,2-dimethoxyacetonitrile |

5861-24-5 | 95% | 5g |

$1488.0 | 2023-09-01 | |

| 1PlusChem | 1P00IAVR-2.5g |

Acetonitrile, dimethoxy- |

5861-24-5 | 95% | 2.5g |

$1308.00 | 2023-12-16 | |

| A2B Chem LLC | AI53111-250mg |

2,2-Dimethoxyacetonitrile |

5861-24-5 | 95% | 250mg |

$252.00 | 2024-04-19 | |

| A2B Chem LLC | AI53111-1g |

2,2-Dimethoxyacetonitrile |

5861-24-5 | 95% | 1g |

$575.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745236-1g |

2,2-Dimethoxyacetonitrile |

5861-24-5 | 98% | 1g |

¥4053.00 | 2024-05-07 | |

| A2B Chem LLC | AI53111-10g |

2,2-Dimethoxyacetonitrile |

5861-24-5 | 95% | 10g |

$2361.00 | 2024-04-19 | |

| 1PlusChem | 1P00IAVR-50mg |

Acetonitrile, dimethoxy- |

5861-24-5 | 95% | 50mg |

$177.00 | 2023-12-16 | |

| Enamine | EN300-99283-1g |

2,2-dimethoxyacetonitrile |

5861-24-5 | 95% | 1g |

$513.0 | 2023-09-01 | |

| Enamine | EN300-99283-0.1g |

2,2-dimethoxyacetonitrile |

5861-24-5 | 95.0% | 0.1g |

$144.0 | 2025-03-21 |

2,2-Dimethoxyacetonitrile 関連文献

-

Kristian Kempe,Toni Neuwirth,Justyna Czaplewska,Michael Gottschaldt,Richard Hoogenboom,Ulrich S. Schubert Polym. Chem. 2011 2 1737

5861-24-5 (2,2-Dimethoxyacetonitrile) 関連製品

- 6136-93-2(Diethoxyacetonitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

atkchemica

(CAS:5861-24-5)2,2-Dimethoxyacetonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ